molecular formula C16H17FN2O2 B2633046 (Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide CAS No. 1645573-84-7

(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide

Cat. No. B2633046
CAS RN: 1645573-84-7
M. Wt: 288.322
InChI Key: NNTQYTPUEXPMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide is a chemical compound that belongs to the class of enamide derivatives. It has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide is not fully understood. However, studies have suggested that it exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, in cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in cancer cell growth and proliferation. Inflammation research has also shown that this compound can inhibit the production of pro-inflammatory cytokines by blocking the nuclear factor-kappa B (NF-κB) signaling pathway.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound vary depending on the disease being studied. In cancer research, it has been shown to induce apoptosis and inhibit cancer cell growth and proliferation. In inflammation research, it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the advantages of using (Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide in lab experiments is its potential as a therapeutic agent for various diseases. It has shown promising results in preclinical studies and has the potential to be developed into a clinical drug. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to develop more effective formulations of this compound that can improve its solubility and bioavailability. Additionally, future studies can focus on the development of this compound as a clinical drug for the treatment of various diseases.

Synthesis Methods

The synthesis of (Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide involves the reaction of 4-fluoroacetophenone with cyanoacetic acid in the presence of sodium ethoxide to form 4-fluoro-α-cyano-β-oxo-tolene. The resulting compound is then reacted with methyl vinyl ketone in the presence of a base to produce this compound.

Scientific Research Applications

(Z)-N-[Cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

(Z)-N-[cyano(oxolan-3-yl)methyl]-3-(4-fluorophenyl)-2-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-11(8-12-2-4-14(17)5-3-12)16(20)19-15(9-18)13-6-7-21-10-13/h2-5,8,13,15H,6-7,10H2,1H3,(H,19,20)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTQYTPUEXPMRC-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)C(=O)NC(C#N)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)F)/C(=O)NC(C#N)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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